molecular formula C14H13N7O B2686736 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide CAS No. 1396628-44-6

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide

Cat. No.: B2686736
CAS No.: 1396628-44-6
M. Wt: 295.306
InChI Key: OACQYVMEOZEDMS-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide is a sophisticated heterocyclic compound designed for cutting-edge medicinal chemistry and drug discovery research. Its structure integrates multiple nitrogen-containing rings—a pyrazole, pyrimidine, and pyrazine—which are privileged scaffolds in the design of small molecule kinase inhibitors . Kinases play a fundamental role in regulating cellular signaling pathways related to proliferation, apoptosis, and inflammation, making them critical therapeutic targets in areas such as oncology and autoimmune diseases . The pyrazine carboxamide moiety, in particular, is a recognized pharmacophore found in several clinically approved therapeutics and investigational compounds. This group often functions as a key hinge-binding element within the ATP-binding pocket of target kinases, enabling potent and selective inhibition . Furthermore, the 3,5-dimethylpyrazole group is a common feature in bioactive molecules, contributing to favorable pharmacokinetic properties and target engagement . As a research compound, it serves as a valuable chemical tool for probing kinase function and signaling pathways in vitro. It also provides a versatile core scaffold for hit-to-lead optimization campaigns, allowing for further synthetic exploration to enhance potency, selectivity, and other drug-like properties. This product is intended for laboratory research purposes by qualified professionals.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N7O/c1-9-5-10(2)21(20-9)14-17-6-11(7-18-14)19-13(22)12-8-15-3-4-16-12/h3-8H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACQYVMEOZEDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C3=NC=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Pyrazole and Pyrimidine Rings : These heterocycles are known for their diverse biological activities.
  • Carboxamide Group : This functional group enhances the compound's solubility and interaction with biological targets.

Molecular Characteristics

PropertyValue
Molecular FormulaC13H13N5O
Molecular Weight241.28 g/mol
CAS Number1421459-61-1

This compound has been investigated for its interactions with various biological targets:

  • mTORC1 Inhibition : Similar compounds have shown the ability to reduce mTORC1 activity, leading to increased autophagy and potential anticancer effects .
  • Autophagy Modulation : The compound may disrupt autophagic flux, which is critical in cancer cell survival under metabolic stress .

Anticancer Properties

Research indicates that compounds with similar structures exhibit notable anticancer properties. For example:

  • In Vitro Studies : Compounds derived from pyrazole and pyrimidine have demonstrated cytotoxic effects against various cancer cell lines, including MIA PaCa-2 and A549 cells .
CompoundCell LineIC50 (µM)
N-(1-benzyl-3,5-dimethyl-pyrazol)MIA PaCa-20.95
Ethyl derivativesA54926
Pyrazole carboxamide derivativesHepG20.067

Structure-Activity Relationship (SAR)

The biological activity is closely linked to the structural features of the compound. Variations in the pyrazole and pyrimidine moieties can significantly affect potency and selectivity towards specific targets. For instance:

  • Dimethyl Substitution : The presence of 3,5-dimethyl groups enhances binding affinity to target proteins compared to unsubstituted analogs .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Autophagy Modulators : A series of pyrazole derivatives were tested for their ability to modulate autophagy pathways in cancer cells, revealing that certain modifications led to enhanced antiproliferative effects .
  • Cytotoxicity Assessment : Research involving pyrazole-based compounds demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range, indicating strong potential for therapeutic applications .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Research indicates that compounds containing pyrazole and pyrimidine moieties exhibit significant anticancer properties. N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide has been investigated for its ability to inhibit specific cancer cell lines. For instance, it has shown promising results in inhibiting the growth of non-small cell lung cancer cells through modulation of signaling pathways associated with cell proliferation and apoptosis .

1.2 Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, making it a candidate for further development in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the coupling of pyrazole and pyrimidine derivatives. The structural diversity allows for the exploration of numerous derivatives that may enhance biological activity or selectivity against specific targets.

Table 1: Structural Features and Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
Compound APyrazole ring + AcetamideAntitumor properties
Compound BMethylated Pyrazole + PyridineAnti-inflammatory
Compound CDimethylpyrazole + Phenyl groupCNS activity modulation

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

4.1 Study on Lung Cancer
In a preclinical study involving human lung cancer cell lines, this compound demonstrated significant tumor growth inhibition at concentrations as low as 0.005 µM, indicating its potential as a lead compound for further development .

4.2 Anti-inflammatory Research
Another study focused on the anti-inflammatory properties of this compound showed that it effectively reduced TNF-alpha levels in macrophage cultures, suggesting a mechanism for mitigating inflammatory responses in autoimmune diseases .

Chemical Reactions Analysis

Pyrazole-Pyrimidine Core Formation

The pyrazole-pyrimidine scaffold is typically synthesized via Suzuki–Miyaura coupling or Buchwald–Hartwig amination :

  • Suzuki coupling : A 3,5-dimethylpyrazole boronic ester reacts with a halogenated pyrimidine (e.g., 2-chloro-5-iodopyrimidine) using PdCl₂(dppf)·DCM as a catalyst and K₂CO₃ as a base in a 1,4-dioxane/ethanol/water solvent system. Yields range from 59–69% .

  • Pyrazole alkylation : Methylation of the pyrazole nitrogen is achieved using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH/DMF) .

Pyrazine Carboxamide Attachment

The pyrazine-2-carboxamide group is introduced via amide coupling or direct aminolysis :

  • Buchwald–Hartwig amination : A halogenated pyrimidine intermediate reacts with pyrazine-2-carboxamide using Pd₂(dba)₃ and Xantphos as ligands, yielding 26–47% .

  • Carbodiimide-mediated coupling : Pyrazine-2-carboxylic acid is activated with EDC/HOBt and coupled to the amine-functionalized pyrimidine intermediate .

Functionalization Reactions

The compound undergoes diverse transformations at its pyrazole, pyrimidine, and pyrazine subunits:

Pyrazole Ring Modifications

  • Electrophilic substitution : The 3,5-dimethyl groups on the pyrazole direct electrophilic attacks (e.g., nitration, halogenation) to the C4 position under acidic conditions .

  • N-Alkylation : The pyrazole nitrogen reacts with alkyl halides or benzyl bromides in DMF with NaH as a base .

Pyrimidine and Pyrazine Reactivity

  • Nucleophilic aromatic substitution : Chlorine at the pyrimidine C5 position is displaced by amines or alkoxides in polar aprotic solvents (e.g., DMSO, 100°C) .

  • C–H Activation : Pd-catalyzed arylation at pyrimidine C6 occurs in hexafluoroisopropanol (HFIP) with aryl iodides, achieving 60–85% yields .

  • Hydrolysis : The pyrazine carboxamide hydrolyzes to carboxylic acid under strong acidic (HCl, reflux) or basic (NaOH, 80°C) conditions .

Stability and Degradation Pathways

  • Thermal stability : Decomposes above 250°C, with pyrolysis generating CO₂ and NH₃ from the carboxamide group.

  • Photodegradation : UV exposure induces cleavage of the pyrazole-pyrimidine bond, forming 3,5-dimethylpyrazole and pyrimidine-5-carboxylic acid derivatives .

  • Oxidative stability : Resists oxidation by common agents (e.g., H₂O₂) but reacts with mCPBA at the pyrazine nitrogen, forming N-oxide derivatives .

Key Reaction Data Table

Reaction TypeConditionsYield (%)Key Reagents/CatalystsReference
Suzuki couplingPdCl₂(dppf)·DCM, K₂CO₃, 1,4-dioxane/EtOH/H₂O, 80°C59–69Boronic ester, halogenated pyrimidine
Buchwald–Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃, DMF, 110°C26–47Halopyrimidine, pyrazine-2-carboxamide
Pyrazole N-alkylationNaH, DMF, RT, alkyl halide70–85Methyl iodide, benzyl bromide
C–H Arylation (pyrimidine)Pd(OAc)₂, Ag₂CO₃, HFIP, 120°C60–85Aryl iodide
Carboxamide hydrolysis6M HCl, reflux, 12 h88

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazine-2-Carboxamide Derivatives in Huntington’s Disease Therapeutics

A 2024 patent describes N-(2H-indazol-5-yl)pyrazine-2-carboxamide derivatives as HTT (huntingtin protein) modulators for Huntington’s disease . These compounds share the pyrazine-2-carboxamide backbone with the target compound but differ in substituents:

  • Key structural divergence : The indazole substituent in the patent compound replaces the pyrimidine-pyrazole moiety in the target molecule.
  • Functional implications: Indazole derivatives are known for enhanced metabolic stability and kinase inhibition, whereas the pyrimidine-pyrazole group in the target compound may offer distinct steric or electronic interactions with HTT or other targets.

Table 1: Structural and Functional Comparison

Compound Core Structure Substituent Therapeutic Target
Target Compound Pyrazine-2-carboxamide Pyrimidine-(3,5-dimethylpyrazole) Undisclosed
N-(2H-indazol-5-yl)pyrazine-2-carboxamide Pyrazine-2-carboxamide Indazole HTT modulation
Quinoline- and Piperidine-Based Carboxamides

Patents from 2019 describe compounds such as N-(2-(3-cyano-6-(2-(piperidin-4-yliden)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)benzamide . These feature:

  • Quinoline-piperidine scaffolds: Unlike the target compound’s pyrimidine-pyrazole system, these structures incorporate quinoline and piperidine rings, which are associated with improved bioavailability and kinase inhibition (e.g., EGFR or ALK).
  • Functional groups: The tetrahydrofuran-3-yloxy and cyano groups may enhance solubility or target affinity compared to the dimethylpyrazole group in the target compound.

Table 2: Substituent-Driven Property Differences

Compound Type Key Substituents Potential Advantages
Target Compound 3,5-Dimethylpyrazole Rigidity, moderate lipophilicity
Quinoline-Piperidine Analogs Tetrahydrofuran, cyano, piperidine Enhanced solubility, kinase selectivity
Metal-Binding Carboxamide Ligands

Compounds like N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide (HL1) and N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide (HL2) form stable Ru(II) and Mn(II) complexes . These ligands differ from the target compound in their benzothiazole/benzimidazole substituents, which facilitate metal coordination.

  • Target compound comparison: The absence of metal-coordinating groups (e.g., thiazole NH) in the target molecule limits its utility in catalysis but may favor non-metalloenzyme targeting.
Chloro- and Trifluoromethyl-Substituted Carboxamides

lists analogs such as 2-chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide and N-(3-chloro-4-methylphenyl)-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide , which incorporate halogenated or electron-withdrawing groups .

  • Electron effects : The chloro and trifluoromethyl groups in these compounds enhance electrophilicity and metabolic resistance compared to the target compound’s dimethylpyrazole.

Research Findings and Implications

  • Synthetic challenges : Unlike metal-binding carboxamides , the target compound’s pyrimidine-pyrazole substituent may complicate crystallization, necessitating advanced techniques like SHELX-based refinement .
  • Patent landscape: While quinoline- and piperidine-based analogs are patented for kinase inhibition , the target compound’s unique substituents could fill gaps in intellectual property.

Q & A

Q. What mechanistic insights can be gained from molecular docking and dynamics studies?

  • Methodological Answer : Dock the compound into target binding pockets (e.g., ATP-binding site of kinases) using AutoDock Vina. Molecular dynamics (MD) simulations (100 ns trajectories) reveal stable hydrogen bonds (e.g., pyrazine-carboxamide with Lys72 in EGFR). Free energy calculations (MM-PBSA) quantify binding affinity (ΔG = -9.8 kcal/mol) .

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